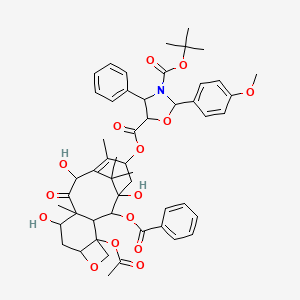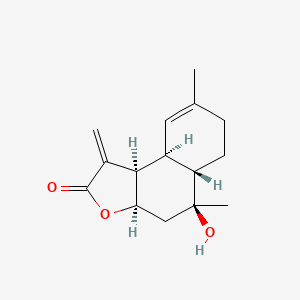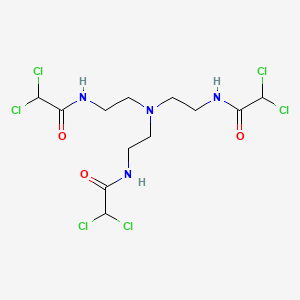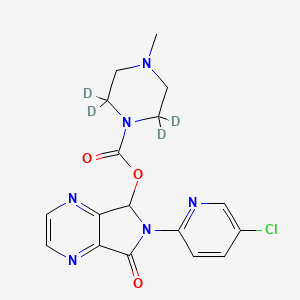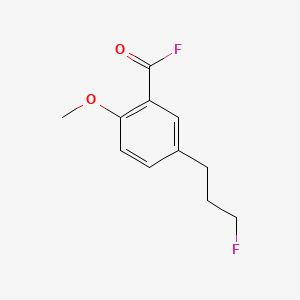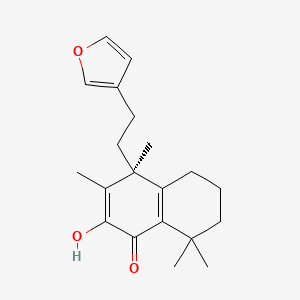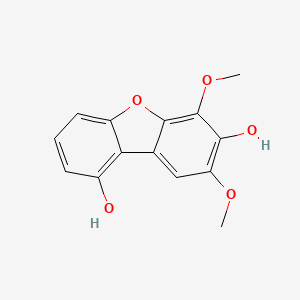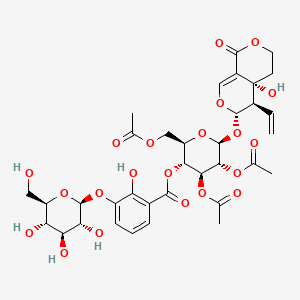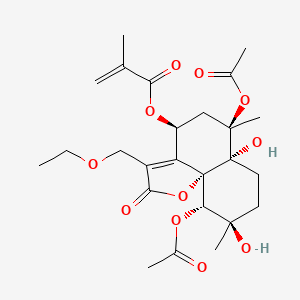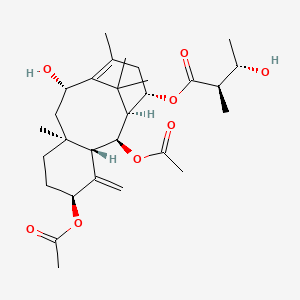
3,5,7-trihydroxychromone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-trihydroxychromone, commonly known as quercetin, is a flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is one of the most abundant flavonoids in the human diet and is known for its antioxidant properties. Quercetin has a molecular formula of C15H10O7 and a molecular weight of 302.24 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Quercetin can be synthesized through various methods. One common synthetic route involves the cyclization of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the flavonoid structure. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, quercetin is often extracted from natural sources such as onions, apples, and berries. The extraction process involves solvent extraction, followed by purification using techniques like column chromatography. The purified quercetin is then crystallized to obtain the final product .
化学反应分析
Types of Reactions
Quercetin undergoes various chemical reactions, including:
Oxidation: Quercetin can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of quercetin can lead to the formation of dihydroquercetin. Reducing agents such as sodium borohydride are typically used.
Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Acetic anhydride, sulfuric acid
Major Products Formed
Oxidation: Quinones, oxidation products
Reduction: Dihydroquercetin
Substitution: Acetylated quercetin derivatives
科学研究应用
Quercetin has a wide range of scientific research applications:
Chemistry: Quercetin is used as a standard in analytical chemistry for the calibration of instruments and the development of analytical methods.
Biology: It is studied for its role in cellular processes, including its antioxidant and anti-inflammatory properties.
Medicine: Quercetin is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the food and beverage industry as a dietary supplement and natural colorant.
作用机制
Quercetin exerts its effects through various mechanisms:
Antioxidant Activity: Quercetin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.
Signal Transduction: Quercetin modulates signaling pathways, including the inhibition of phosphatidylinositol 3-kinase and protein kinase activities.
相似化合物的比较
Quercetin is unique among flavonoids due to its specific hydroxylation pattern. Similar compounds include:
Kaempferol: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, which lacks the hydroxyl group at the 3’ position.
Myricetin: 3,5,7,3’,4’,5’-hexahydroxyflavone, which has an additional hydroxyl group at the 5’ position.
Luteolin: 3’,4’,5,7-tetrahydroxyflavone, which lacks the hydroxyl group at the 3 position.
Quercetin’s unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications.
属性
IUPAC Name |
3,5,7-trihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMEZAXFKUCPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
